molecular formula C20H27N3O2 B2584455 N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide CAS No. 1259121-82-8

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Cat. No.: B2584455
CAS No.: 1259121-82-8
M. Wt: 341.455
InChI Key: QMDVGDJPQZIKPT-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is a complex organic compound that features a unique combination of a cyanocycloheptyl group and a methoxy-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide typically involves multiple steps:

    Formation of the cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with cyanide sources under basic conditions to form the cyanocycloheptyl intermediate.

    Synthesis of the methoxy-tetrahydroquinoline: This involves the cyclization of appropriate precursors in the presence of methoxy groups and reducing agents.

    Coupling reaction: The final step involves coupling the cyanocycloheptyl intermediate with the methoxy-tetrahydroquinoline derivative using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers may use this compound to study its effects on various biological pathways and its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
  • N-(1-cyanocyclooctyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide

Uniqueness

N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is unique due to its specific ring size and functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-25-17-10-6-8-16-9-7-13-23(19(16)17)14-18(24)22-20(15-21)11-4-2-3-5-12-20/h6,8,10H,2-5,7,9,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVGDJPQZIKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N(CCC2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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